N-(4-(N-(1-(cyclopropanecarbonyl)indolin-6-yl)sulfamoyl)phenyl)butyramide
Description
Properties
IUPAC Name |
N-[4-[[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]sulfamoyl]phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-2-3-21(26)23-17-8-10-19(11-9-17)30(28,29)24-18-7-6-15-12-13-25(20(15)14-18)22(27)16-4-5-16/h6-11,14,16,24H,2-5,12-13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFPNLFJJSHZQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(1-(cyclopropanecarbonyl)indolin-6-yl)sulfamoyl)phenyl)butyramide is a complex organic compound that exhibits a variety of biological activities, primarily due to its unique structural features, which include an indole derivative and sulfamoyl functional groups. This compound has garnered interest in medicinal chemistry for its potential therapeutic applications, particularly in oncology and enzyme inhibition.
Chemical Structure and Properties
The compound's IUPAC name is N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-4-(dimethylsulfamoyl)benzamide. Its molecular formula is C21H23N3O4S, with a molecular weight of approximately 397.49 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| IUPAC Name | N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-4-(dimethylsulfamoyl)benzamide |
| Molecular Formula | C21H23N3O4S |
| Molecular Weight | 397.49 g/mol |
| LogP | 2.5 |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cancer progression and inflammation. The compound interacts with carbonic anhydrases (CAs), which are pivotal in regulating pH and fluid balance in tissues.
Case Studies and Research Findings
- Inhibition of Carbonic Anhydrases : Research indicates that sulfonamide derivatives, including the compound , exhibit potent inhibitory activity against various isoforms of human carbonic anhydrase (hCA). For instance, studies showed that certain derivatives demonstrated low nanomolar inhibitory concentrations against hCA II, IX, and XII, which are associated with tumor growth .
- Antitumor Activity : A combination formulation involving this compound has been shown to enhance antitumor effects by inhibiting ribonucleotide reductase (RNR), crucial for DNA synthesis in rapidly dividing cells. The effectiveness was evaluated through various in vitro assays that demonstrated significant reductions in cell viability in cancer cell lines .
- Selectivity and Efficacy : Docking studies revealed that the compound's selectivity towards tumor-associated hCA isoforms is due to favorable interactions within the active sites of these enzymes, differentiating it from non-selective inhibitors .
Table 2: Summary of Biological Activities
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Enzyme Inhibition | hCA I, II, IX, XII | |
| Antitumor Effects | Ribonucleotide Reductase | |
| Selectivity | Tumor-associated hCA |
Synthetic Routes and Preparation Methods
The synthesis of this compound typically involves several key steps:
- Formation of Indole Core : Utilizing cyclopropanecarbonyl chloride and indole derivatives.
- Sulfamoylation : Reacting the indole derivative with dimethylsulfamoyl chloride under basic conditions.
- Final Coupling : The butyramide moiety is introduced through acylation reactions.
Table 3: Synthetic Steps Overview
| Step | Reagents/Conditions |
|---|---|
| Indole Formation | Cyclopropanecarbonyl chloride, Indole derivative |
| Sulfamoylation | Dimethylsulfamoyl chloride, Base (e.g., NaOH) |
| Acylation | Butyric acid derivative |
Scientific Research Applications
The compound N-(4-(N-(1-(cyclopropanecarbonyl)indolin-6-yl)sulfamoyl)phenyl)butyramide represents a significant area of interest in medicinal chemistry, particularly for its potential applications in drug development and therapeutic interventions. This article explores the scientific research applications of this compound, highlighting its mechanisms of action, biological activities, and case studies that illustrate its efficacy in various contexts.
Properties
- Molecular Formula: C19H24N4O3S
- Molecular Weight: 388.48 g/mol
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit promising anticancer properties. The indoline structure is known for its ability to inhibit specific cancer cell lines by inducing apoptosis and inhibiting proliferation.
Case Study: Indoline Derivatives
A study demonstrated that indoline derivatives can effectively target cancer pathways, leading to reduced tumor growth in xenograft models. The incorporation of sulfamoyl groups has been shown to enhance the selectivity and potency of these compounds against various cancer types, including breast and lung cancers.
Anti-inflammatory Properties
The sulfamoyl group is often associated with anti-inflammatory effects. Compounds with similar structures have been investigated for their ability to inhibit pro-inflammatory cytokines and pathways.
Case Study: Inhibition of Cytokine Production
In vitro studies have shown that related compounds can significantly reduce the production of TNF-alpha and IL-6 in macrophages, suggesting potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis.
Antimicrobial Activity
The structural features of this compound may confer antimicrobial properties, making it a candidate for further exploration against resistant bacterial strains.
Case Study: Efficacy Against Resistant Strains
Research on sulfamoyl-containing compounds has revealed their effectiveness against multi-drug resistant strains of bacteria, highlighting their potential role in addressing antibiotic resistance.
Enzyme Inhibition
The compound likely acts through the inhibition of specific enzymes involved in cancer progression and inflammation. For instance, it may inhibit carbonic anhydrases or other sulfonamide-sensitive enzymes.
Receptor Modulation
Modulation of receptor activity, particularly those involved in inflammatory responses or cell proliferation pathways, is another proposed mechanism through which this compound exerts its effects.
Summary Table of Applications
| Application Area | Mechanism of Action | Notable Findings |
|---|---|---|
| Anticancer Activity | Induction of apoptosis | Reduced tumor growth in xenograft models |
| Anti-inflammatory | Inhibition of cytokine production | Significant reduction in TNF-alpha and IL-6 levels |
| Antimicrobial | Inhibition of bacterial growth | Effective against multi-drug resistant bacteria |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares key features with sulfonamide derivatives reported in recent studies. Below is a comparative analysis:
Key Structural and Functional Differences
- Core Heterocycles: The target compound’s indoline core contrasts with the pyrrolo-pyrimidine () and pyrazolo-triazine/pyrimidine () scaffolds. Indoline’s rigidity may enhance target selectivity compared to more flexible systems . Cyclopropanecarbonyl vs.
Sulfonamide Variations :
- The indolin-6-yl sulfamoyl group in the target compound differs from the pyrimidin-2-yl sulfamoyl in . Pyrimidine-containing sulfonamides often exhibit stronger hydrogen-bonding interactions with targets like dihydropteroate synthase .
- ’s derivatives use simpler aryl sulfonamides, which are less metabolically stable but easier to synthesize .
Functional Groups :
- The butyramide chain in the target compound may enhance solubility compared to the methoxyphenyl carboxamide in . However, longer aliphatic chains could increase off-target interactions .
Q & A
Basic Research Questions
Q. What are the critical steps and challenges in synthesizing N-(4-(N-(1-(cyclopropanecarbonyl)indolin-6-yl)sulfamoyl)phenyl)butyramide?
- Methodological Answer : Synthesis typically involves sequential coupling of the indoline-sulfamoyl and phenyl-butyramide moieties. Key steps include:
- Sulfamoylation : Reacting 1-(cyclopropanecarbonyl)indolin-6-amine with 4-nitrobenzenesulfonyl chloride under basic conditions (pH 8–9) to form the sulfonamide intermediate.
- Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) to convert nitro groups to amines.
- Amidation : Coupling the sulfamoyl intermediate with butyric acid derivatives using carbodiimide-based reagents (e.g., EDC/HOBt).
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity.
- Challenges : Side reactions during sulfamoylation (e.g., over-sulfonation) require strict pH control and stoichiometric monitoring .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use , , and FT-IR to verify functional groups (e.g., sulfonamide N–H stretch at ~3300 cm⁻¹, cyclopropane C=O at ~1700 cm⁻¹).
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) for molecular ion verification.
- Crystallinity : X-ray diffraction (if crystalline) or differential scanning calorimetry (DSC) for polymorph identification .
Q. How can researchers optimize reaction yields during synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfamoylation efficiency.
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for nitro group reduction.
- Temperature Control : Maintain <50°C during amidation to prevent decomposition.
- In-line Monitoring : Use thin-layer chromatography (TLC) or reaction calorimetry to track intermediates .
Advanced Research Questions
Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound?
- Methodological Answer :
- Analog Design : Synthesize derivatives with modified substituents (e.g., cyclopropane → cyclohexane, butyramide → propionamide).
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like cyclooxygenase-2 (COX-2) or kinases.
- Biological Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 ELISA) to correlate substituent changes with activity.
- Data Analysis : Use QSAR models to identify critical physicochemical parameters (e.g., logP, polar surface area) .
Q. How can researchers address low aqueous solubility during in vivo studies?
- Methodological Answer :
- Formulation Optimization : Use co-solvents (e.g., PEG-400) or cyclodextrin-based complexes.
- Salt Formation : Screen hydrochloride or sodium salts to improve solubility.
- Nanoformulation : Develop liposomal or polymeric nanoparticles for controlled release.
- Pharmacokinetic Testing : Monitor plasma concentration via LC-MS/MS to assess bioavailability improvements .
Q. What experimental approaches identify the compound’s biological targets?
- Methodological Answer :
- Pull-down Assays : Immobilize the compound on agarose beads to capture binding proteins from cell lysates.
- Thermal Shift Assay (TSA) : Screen for target proteins with altered thermal stability upon ligand binding.
- CRISPR-Cas9 Screening : Perform genome-wide knockout studies to identify sensitizing/resistance genes.
- Transcriptomics : RNA-seq analysis of treated vs. untreated cells to map pathway perturbations .
Data Contradictions and Resolution
Q. How should researchers resolve discrepancies in reported biological activity for similar sulfonamide derivatives?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation time) across studies.
- Dose-Response Validation : Replicate experiments using standardized protocols (e.g., NIH/NCATS guidelines).
- Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify promiscuous binding.
- Statistical Rigor : Apply Bayesian modeling to account for variability in IC₅₀ measurements .
Future Research Directions
Q. What are key gaps in understanding this compound’s mechanism of action?
- Methodological Answer :
- Epigenetic Effects : Investigate histone deacetylase (HDAC) modulation via ChIP-seq.
- Metabolomics : Profile changes in cellular metabolites (e.g., ATP, NAD⁺) using LC-MS.
- In Vivo Efficacy : Test in orthotopic tumor models with biomarker analysis (e.g., PD-L1 expression).
- Resistance Mechanisms : Generate drug-resistant cell lines via chronic exposure and perform whole-exome sequencing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
